molecular formula C16H12FNO2S B14926038 4-fluoro-N-(naphthalen-2-yl)benzenesulfonamide

4-fluoro-N-(naphthalen-2-yl)benzenesulfonamide

Cat. No.: B14926038
M. Wt: 301.3 g/mol
InChI Key: ANDGMNRUCHKTML-UHFFFAOYSA-N
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Description

4-Fluoro-N-(naphthalen-2-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. The presence of a fluorine atom in the structure enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-(naphthalen-2-yl)benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-naphthylamine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-N-(naphthalen-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Fluoro-N-(naphthalen-2-yl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-N-(naphthalen-2-yl)benzenesulfonamide involves its interaction with biological targets such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can lead to the disruption of essential biological processes, making it effective as an antibacterial or antifungal agent .

Comparison with Similar Compounds

Uniqueness: 4-Fluoro-N-(naphthalen-2-yl)benzenesulfonamide is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. This makes it more effective in various applications compared to its non-fluorinated counterparts .

Properties

Molecular Formula

C16H12FNO2S

Molecular Weight

301.3 g/mol

IUPAC Name

4-fluoro-N-naphthalen-2-ylbenzenesulfonamide

InChI

InChI=1S/C16H12FNO2S/c17-14-6-9-16(10-7-14)21(19,20)18-15-8-5-12-3-1-2-4-13(12)11-15/h1-11,18H

InChI Key

ANDGMNRUCHKTML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NS(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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